
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, also known as DMAPT, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one inhibits the NF-κB pathway, which is a critical signaling pathway involved in various cellular processes, including inflammation, cell survival, and proliferation. NF-κB is activated by various stimuli, including cytokines, growth factors, and oxidative stress, and it regulates the expression of various genes involved in inflammation and cell survival. 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the induction of apoptosis, the inhibition of tumor angiogenesis, the reduction of pro-inflammatory cytokines and chemokines, the protection of neurons from oxidative stress and inflammation, and the improvement of cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has several advantages for lab experiments, including its small size, high potency, and selectivity for the NF-κB pathway. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has great potential for the development of novel therapeutics for various diseases. Some of the future directions for 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy and safety in clinical trials. Additionally, the combination of 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylazepan-1-amine with 1,2-dithiolane-3-one followed by the addition of pentan-1-one. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to inhibit the growth of various cancer cells, including breast, prostate, and pancreatic cancer cells, by inducing apoptosis and inhibiting tumor angiogenesis. In inflammation, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorders, 1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one has been shown to protect neurons from oxidative stress and inflammation, thereby preventing neurodegeneration.
Propiedades
IUPAC Name |
1-(2,6-dimethylazepan-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NOS2/c1-13-6-5-7-14(2)17(12-13)16(18)9-4-3-8-15-10-11-19-20-15/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOZYQMPNJXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylazepan-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

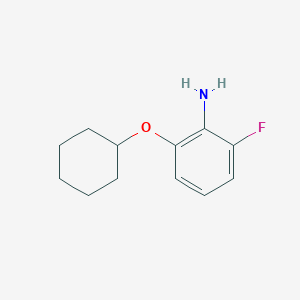
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)
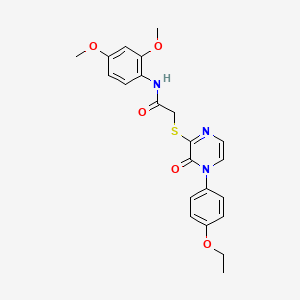
![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)
![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)
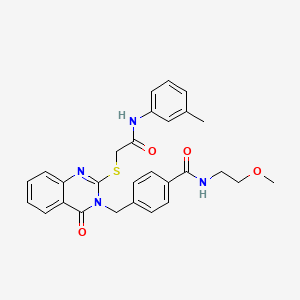
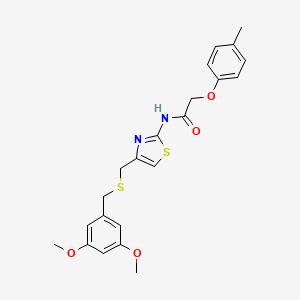
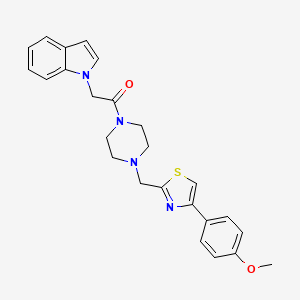
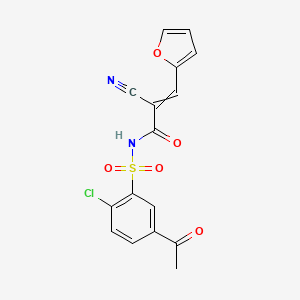
![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)
![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)